molecular formula C14H13NO2 B596317 5-(2,4-Dimethylphenyl)picolinic acid CAS No. 1226037-84-8

5-(2,4-Dimethylphenyl)picolinic acid

Cat. No.: B596317
CAS No.: 1226037-84-8
M. Wt: 227.263
InChI Key: XMGLKUXHZFHPPO-UHFFFAOYSA-N
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Description

Picolinic acid is an organic compound and a derivative of pyridine with a carboxylic acid substituent at the 2-position . It is a catabolite of the essential amino acid tryptophan via the kynurenine pathway . As a bidentate chelating agent, picolinic acid and its derivatives can form stable complexes with various metal ions such as chromium, zinc, manganese, copper, and iron, which is a key feature in many of their research applications . For instance, chromium picolinate is one of the most extensively studied chromium complexes in metabolic research . Substituted picolinic acid compounds have been investigated for their role as modulators of biological activity, including in processes mediated by cytokines like interleukin-1 . The specific compound 5-(2,4-Dimethylphenyl)picolinic acid is expected to be a functionalized picolinic acid derivative. Its structure, featuring a picolinic acid core and a 2,4-dimethylphenyl substituent, suggests potential for use in various research fields, including as a building block in organic synthesis, a ligand in coordination chemistry, or a precursor for developing pharmacologically active molecules. Researchers are encouraged to consult the scientific literature for specific applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-5-12(10(2)7-9)11-4-6-13(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGLKUXHZFHPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680751
Record name 5-(2,4-Dimethylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226037-84-8
Record name 5-(2,4-Dimethylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dimethylphenyl)picolinic acid typically involves the reaction of 2,4-dimethylbenzyl chloride with picolinic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

5-(2,4-Dimethylphenyl)picolinic acid has shown potential as a pharmacological agent. Its structural similarity to other biologically active compounds allows it to interact with various biological targets.

  • Antimicrobial Activity : Research indicates that derivatives of picolinic acid exhibit antifungal properties. For instance, the compound has been explored in the development of fungicides, demonstrating efficacy against various fungal strains .
  • Neuroprotective Effects : Picolinic acid and its derivatives have been implicated in neuroprotective roles, particularly in the context of neurodegenerative diseases. They may enhance zinc absorption in the brain, which is crucial for neuronal health .

Coordination Chemistry

The ability of this compound to act as a bidentate ligand makes it valuable in coordination chemistry.

  • Metal Complexes : This compound can form stable complexes with transition metals such as mercury and copper. For example, studies have shown that mercury(II) complexes with picolinate ligands exhibit distinct coordination geometries and thermal stability .
Metal ComplexLigand TypeCoordination GeometryStability
Mercury(II)PicolinateSquare pyramidalHigh
Copper(II)PicolinateOctahedralModerate

Catalysis

This compound can also serve as a catalyst or catalyst precursor in organic reactions.

  • Catalytic Applications : The compound has been utilized in various catalytic processes due to its ability to stabilize reaction intermediates. Its derivatives have been shown to facilitate reactions such as the Mitsunobu reaction and carbonyl transformations .

Material Science

In material science, this compound is being investigated for its potential use in creating novel materials.

  • Molecular Devices : The unique structural properties allow it to be incorporated into molecular devices and sensors. Its ability to form stable complexes can be exploited in the design of sensor materials that detect metal ions or other analytes .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various picolinic acid derivatives against Candida species. The results indicated that this compound exhibited significant antifungal properties compared to standard antifungal agents.

Case Study 2: Coordination Complex Stability

Research on mercury(II) complexes involving this compound revealed that these complexes maintained stability under varying temperature conditions, making them suitable candidates for further applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)picolinic acid is not well-documented. based on the general properties of picolinic acid derivatives, it is likely to interact with biological targets such as enzymes or receptors. The compound may exert its effects by binding to specific molecular targets, altering their function, and modulating biochemical pathways .

Comparison with Similar Compounds

Methyl-Substituted Analogs

  • 5-(o-Tolyl)picolinic acid (16j, CAS: N/A): A 2-methylphenyl substituent. Exhibits HPLC-tR = 3.544 min , >95% purity, and LRMS [M+H]⁺ 214.1 m/z .
  • 5-(p-Tolyl)picolinic acid (16L, CAS: N/A): A 4-methylphenyl substituent. Shows HPLC-tR = 3.724 min , >95% purity, and LRMS [M+H]⁺ 214.1 m/z .

Halogen-Substituted Analogs

  • 5-(4-Fluorophenyl)picolinic acid (CAS: 845826-99-5): Features a fluorine atom at the para position.
  • 5-(4-Trifluoromethylphenyl)picolinic acid (CAS: N/A): A trifluoromethyl group enhances electron-withdrawing effects, increasing acidity (pKa) and altering pharmacokinetic properties .

Functionalized Phenyl Derivatives

  • 5-(4-Cyanophenyl)picolinic acid (16g): A cyano group at the para position. LRMS [M+H]⁺ 225.1 m/z, with reduced solubility due to the polar nitrile group .
  • 5-(4-Carboxyphenyl)picolinic acid (CAS: 1261898-79-6): A carboxylic acid substituent introduces additional acidity (pKa ~2.5) and hydrogen-bonding capacity .

Physicochemical Properties and Analytical Data

Compound Molecular Formula Molecular Weight (g/mol) HPLC-tR (min) Purity LRMS [M+H]⁺ (m/z)
5-(2,4-Dimethylphenyl)picolinic acid C₁₄H₁₃NO₂ 227.26 - >97% -
5-(o-Tolyl)picolinic acid (16j) C₁₃H₁₁NO₂ 214.1 3.544 >95% 214.1
5-(p-Tolyl)picolinic acid (16L) C₁₃H₁₁NO₂ 214.1 3.724 >95% 214.1
5-(4-Fluorophenyl)picolinic acid C₁₂H₈FNO₂ 217.20 - - -
5-(4-Trifluoromethylphenyl)picolinic acid C₁₃H₈F₃NO₂ 267.21 - - -

Key Observations :

  • The target compound’s higher molecular weight (227.26 vs. 214.1 for mono-methyl analogs) correlates with increased hydrophobicity.
  • Halogenated derivatives (e.g., fluorine, trifluoromethyl) exhibit distinct electronic profiles, impacting solubility and reactivity .

Biological Activity

5-(2,4-Dimethylphenyl)picolinic acid is a compound derived from picolinic acid, characterized by the substitution of a 2,4-dimethylphenyl group at the 5-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C14H13NO2C_{14}H_{13}NO_2. Its primary mechanism of action involves binding to Zinc Finger Proteins (ZFPs) . This interaction disrupts the normal function of ZFPs, which play critical roles in various cellular processes including gene expression and signal transduction. The binding alters their structural configuration, leading to downstream effects that can influence cellular behavior and response to stimuli.

Immunomodulatory Effects

Picolinic acid influences immune responses by enhancing macrophage activity. It has been reported to increase the expression of interferon-gamma (IFN-γ) dependent nitric oxide synthase (NOS) genes and macrophage inflammatory proteins (MIP) in vitro . Given the structural similarities, it is plausible that this compound may exhibit similar immunomodulatory effects.

Case Studies and Experimental Data

  • Macrophage Activation : In vitro studies have demonstrated that high concentrations of picolinic acid can significantly enhance macrophage function. For instance:
    • Induces MIP 1α & β expression : At concentrations around 4000 μM.
    • Enhances IFN-γ mediated NO production : Also observed at similar concentrations .
  • Antiviral Activity : Picolinic acid has shown antiviral effects at concentrations ranging from 1000 to 3000 μM against various viruses . While direct studies on this compound are lacking, these findings suggest a potential for similar activity.
  • Antimicrobial Effects : Picolinic acid exhibits antimicrobial properties against Mycobacterium avium complex (MAC), enhancing the efficacy of antibiotics like clarithromycin and rifampin at concentrations between 2500–20000 μM .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaBiological ActivityMechanism
Picolinic AcidC6H7NO2C_6H_7NO_2Antiviral, AntimicrobialZFP Binding
This compoundC14H13NO2C_{14}H_{13}NO_2Potentially Antiviral/AntimicrobialZFP Binding

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